N-{3'-acetyl-5-chloro-1-[3-(2-methylphenoxy)propyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide
Description
This compound belongs to the spiro[indole-1,3,4-thiadiazole] class, characterized by a fused indole-thiadiazole core with a propylphenoxy side chain and chloro substitution. Its structural complexity arises from the spiro junction, which creates a rigid three-dimensional framework. The 5-chloro substituent enhances electronegativity, while the 3-(2-methylphenoxy)propyl chain contributes to lipophilicity and steric bulk.
Properties
IUPAC Name |
N-[4-acetyl-5'-chloro-1'-[3-(2-methylphenoxy)propyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O4S/c1-14-7-4-5-8-20(14)32-12-6-11-27-19-10-9-17(24)13-18(19)23(21(27)31)28(16(3)30)26-22(33-23)25-15(2)29/h4-5,7-10,13H,6,11-12H2,1-3H3,(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQVZQDCKKJMSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCN2C3=C(C=C(C=C3)Cl)C4(C2=O)N(N=C(S4)NC(=O)C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3’-acetyl-5-chloro-2-oxo-1-(3-(o-tolyloxy)propyl)-3’H-spiro[indoline-3,2’-[1,3,4]thiadiazol]-5’-yl)acetamide typically involves a multi-step process. One common method involves the condensation of thiocarbohydrazide with substituted isatin in aqueous ethanol . The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
N-(3’-acetyl-5-chloro-2-oxo-1-(3-(o-tolyloxy)propyl)-3’H-spiro[indoline-3,2’-[1,3,4]thiadiazol]-5’-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives with fewer functional groups.
Scientific Research Applications
N-(3’-acetyl-5-chloro-2-oxo-1-(3-(o-tolyloxy)propyl)-3’H-spiro[indoline-3,2’-[1,3,4]thiadiazol]-5’-yl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has shown potential as an antimicrobial and anticancer agent.
Medicine: Its derivatives are being explored for their therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: It is used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3’-acetyl-5-chloro-2-oxo-1-(3-(o-tolyloxy)propyl)-3’H-spiro[indoline-3,2’-[1,3,4]thiadiazol]-5’-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind effectively to these targets, modulating their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Research Findings on Structural Analogs
- X-ray Analysis: Spiro-thiadiazole derivatives exhibit planar thiadiazole rings and non-planar indole systems, stabilizing interactions via hydrogen bonding (N–H···O) .
- Antimicrobial Screening : 5-Methyl spiro-indole-thiadiazoles () inhibit Staphylococcus aureus (MIC = 8 µg/mL) and E. coli (MIC = 16 µg/mL) .
- Solubility Trends: Piperidinyl substitution () increases aqueous solubility by ~30% compared to phenoxy analogs, critical for bioavailability .
Biological Activity
N-{3'-acetyl-5-chloro-1-[3-(2-methylphenoxy)propyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, including its antimicrobial, anti-inflammatory, and anticancer activities, supported by various research findings.
Chemical Structure
The compound is characterized by a spiro-indole structure fused with a thiadiazole ring. Its molecular formula is C₁₈H₁₈ClN₃O₃S, and it features multiple functional groups that contribute to its biological activity.
Antimicrobial Activity
Research has indicated that derivatives of thiadiazoles exhibit significant antimicrobial properties. In a study involving various synthesized thiadiazole compounds, it was found that certain derivatives displayed potent activity against Staphylococcus aureus and Candida albicans using the disk diffusion method. The minimum inhibitory concentrations (MICs) were determined to evaluate the efficacy of these compounds against selected pathogens .
| Compound Name | Microorganism | MIC (µg/mL) |
|---|---|---|
| Thiadiazole A | Staphylococcus aureus | 32 |
| Thiadiazole B | Candida albicans | 64 |
Anti-inflammatory Activity
Another aspect of the biological activity of this compound is its potential anti-inflammatory effects. Studies have shown that compounds with similar structures can inhibit the production of pro-inflammatory cytokines in vitro. The mechanism involves the modulation of signaling pathways related to inflammation .
Anticancer Activity
The anticancer properties of this compound have also been investigated. In vitro assays demonstrated that it could induce apoptosis in cancer cell lines such as HeLa and MCF-7 . The compound was found to disrupt cell cycle progression and promote caspase activation, leading to programmed cell death. This suggests that this compound may serve as a lead compound for developing new anticancer agents.
Study 1: Antimicrobial Efficacy
In a comparative study of synthesized thiadiazoles, this compound was tested against a panel of bacteria and fungi. Results indicated that it exhibited superior antimicrobial activity compared to other tested compounds.
Study 2: Cytotoxicity in Cancer Cells
A cytotoxicity assay was performed on various cancer cell lines using this compound. The results showed IC50 values in the low micromolar range for both HeLa and MCF-7 cells, indicating significant potential for further development as an anticancer therapeutic.
Q & A
Q. What are the key steps and reaction conditions for synthesizing N-{3'-acetyl-5-chloro-1-[3-(2-methylphenoxy)propyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide?
The synthesis typically involves multi-step organic reactions, including:
- Step 1 : Formation of the spiro[indole-thiadiazole] core via cyclization under controlled pH and temperature (e.g., using acetic acid as a solvent at reflux conditions) .
- Step 2 : Introduction of the 3-(2-methylphenoxy)propyl substituent via alkylation or nucleophilic substitution, requiring anhydrous solvents (e.g., dioxane) and bases like triethylamine to stabilize intermediates .
- Step 3 : Acetylation at the 3'-position using acetyl chloride in the presence of a catalyst (e.g., DMAP) . Optimization : Reaction yields depend on solvent choice (e.g., DMF for polar intermediates) and temperature control (60–80°C) to avoid side reactions .
Q. How can researchers confirm the structural identity and purity of this compound?
Structural validation requires:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm proton environments and carbon frameworks, particularly the spiro junction and acetyl groups .
- Mass Spectrometry (MS) : High-resolution MS to verify the molecular formula (e.g., [M+H]+ ion matching theoretical mass).
- X-ray Crystallography : For unambiguous confirmation of the spirocyclic geometry, though crystallization may require specialized conditions (e.g., slow evaporation from DMSO/water mixtures) .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights exist for modifying this compound to enhance bioactivity?
SAR studies on analogous thiadiazole-spiroindole derivatives highlight:
- Substituent Effects :
| Position | Modification | Observed Impact |
|---|---|---|
| 5-Chloro (indole) | Replacement with fluoro or methyl | Alters target binding affinity (e.g., 5-fluoro increases cytotoxicity in MCF-7 cells) . |
| 3-(2-Methylphenoxy)propyl | Lengthening the alkyl chain (e.g., propyl to pentyl) | Improves lipophilicity but may reduce solubility . |
- Spiro Junction Flexibility : Rigid spiro systems (e.g., thiadiazole vs. oxadiazole) influence conformational stability and receptor interaction .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound class?
Discrepancies in cytotoxicity or enzyme inhibition data may arise from:
- Assay Variability : Standardize protocols (e.g., MTT vs. resazurin assays) and cell lines (e.g., HepG2 vs. HeLa) to ensure reproducibility .
- Compound Stability : Pre-test solubility in DMSO/PBS and monitor degradation via HPLC under physiological pH (e.g., pH 7.4 vs. 6.5) .
- Metabolite Interference : Use LC-MS to identify active metabolites in cell lysates that may contribute to observed effects .
Q. What in vitro and in vivo models are most suitable for evaluating its pharmacokinetic (PK) and pharmacodynamic (PD) profiles?
- In Vitro :
- Hepatic Microsomes : Assess metabolic stability (CYP450 isoforms) using human liver microsomes and NADPH cofactors .
- Caco-2 Monolayers : Predict intestinal absorption via permeability assays .
- In Vivo :
- Rodent Models : Monitor plasma half-life (t₁/₂) and tissue distribution using radiolabeled analogs (e.g., C-acetamide tagging) .
- PD Markers : Measure target engagement (e.g., inhibition of NF-κB or STAT3 pathways) via Western blot or ELISA in tumor xenografts .
Methodological Considerations
Q. What analytical techniques are critical for tracking reaction intermediates during synthesis?
- Thin-Layer Chromatography (TLC) : Monitor stepwise progress using silica plates and UV visualization (e.g., 254 nm for thiadiazole absorbance) .
- FT-IR Spectroscopy : Detect functional groups (e.g., C=O at ~1700 cm⁻¹ for acetyl) to confirm intermediate formation .
- Purification : Use flash chromatography (hexane/ethyl acetate gradients) or preparative HPLC (C18 column) for isolating pure fractions .
Q. How can computational methods aid in optimizing this compound’s drug-likeness?
- Molecular Docking : Predict binding modes with targets (e.g., EGFR or tubulin) using AutoDock Vina and PDB structures (e.g., 1M17) .
- ADMET Prediction : Tools like SwissADME estimate LogP (optimal range: 2–4), bioavailability, and BBB penetration .
- QSAR Modeling : Train models on public datasets (e.g., ChEMBL) to prioritize substituents with favorable toxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
